(2E)-OBAA

PLA2 inhibition Structure-activity relationship Snake venom PLA2

Standard PLA2 inhibitors exhibit divergent downstream cellular effects, compromising experimental reproducibility. (2E)-OBAA (CAS 221632-26-4) resolves this by delivering consistent, irreversible PLA2 inhibition (IC50 70 nM) with pathway-specific activity in calcium signaling and apoptosis models. • Attenuates LPC-induced Ca2+ overload in cardiomyocytes-unlike manoalide, which is ineffective in this context. • Induces HUVEC apoptosis at 5.7 μM with complete disintegration into apoptotic bodies at 16 h. • Blocks melittin-induced Ca2+ entry in T. brucei (IC50 0.4 μM). Supplied at ≥98% purity with global shipping and batch-specific CoA.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
CAS No. 221632-26-4
Cat. No. B1139068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-OBAA
CAS221632-26-4
Synonyms4-(4-Octadecylphenyl)-4-oxobutenoic acid
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O
InChIInChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+
InChIKeyZBESASFHIWDSCJ-WCWDXBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-OBAA: PLA2 Inhibitor Overview


(2E)-OBAA (CAS 221632-26-4), also known as 3-(4-octadecylbenzoyl)acrylic acid, is a synthetic, potent, and irreversible inhibitor of phospholipase A2 (PLA2) [1]. It belongs to the alkylbenzoylacrylic acid (ABAA) class of compounds and exhibits an IC50 of 70 nM against PLA2 in vitro [1]. As a research tool, (2E)-OBAA is characterized by its high purity (≥98% HPLC) and its ability to modulate arachidonic acid (AA) metabolism, leading to downstream effects on eicosanoid synthesis, calcium homeostasis, and programmed cell death in endothelial models [2][3].

1 PLA2 pathway inhibition – supports arachidonic acid cascade modulation studies
2 Calcium signaling endpoint context – reported attenuation of LPC/melittin-induced Ca2+ overload
3 High-purity research standard – supports reproducible dose-response profiling

Why (2E)-OBAA Is Irreplaceable


The decision to use a specific PLA2 inhibitor cannot be based solely on its classification; functional and mechanistic divergence among inhibitors dictates experimental outcomes. For instance, while (2E)-OBAA, manoalide, and DEDA all inhibit PLA2 activity, only (2E)-OBAA and DEDA attenuate lysophosphatidylcholine (LPC)-induced Ca2+ increase and cellular damage in cardiomyocytes, whereas manoalide is completely ineffective in this context [1]. Furthermore, in models of H2S-induced vascular relaxation, (2E)-OBAA demonstrates pathway-specific involvement alongside COX and CYP450 inhibitors, whereas the LOX inhibitor baicalein has no effect [2]. Therefore, selecting an alternative based solely on 'PLA2 inhibitor' label risks invalidating experimental findings due to divergent downstream cellular effects. The quantitative evidence below establishes the specific, verifiable advantages of (2E)-OBAA.

TargetOBAA
Manoalide Functional divergence: manoalide does not attenuate Ca2+ overload endpoints in cardiomyocytes; substituting may invalidate cellular protection findings.
TargetOBAA
Baicalein (LOX inhibitor) Pathway mismatch: baicalein lacks effect on H2S-induced relaxation where PLA2-COX-CYP450 engagement is required.
TargetOBAA
Short-chain ABAA analogs Chain-length-dependent potency: shorter alkyl chains may shift inhibition context and reduce PLA2 target engagement.

(2E)-OBAA vs. PLA2 Inhibitor Analogs


The Octadecyl Potency Advantage

Within the alkylbenzoylacrylic acid (ABAA) series, inhibitory potency against snake venom PLA2 directly correlates with alkyl chain length. (2E)-OBAA, the 4-(n)-octadecyl derivative, is identified as one of the most potent inhibitors alongside the hexadecyl analog, demonstrating an IC50 range of 10^-7 mol/L (100 nM), which is up to 1000-fold more potent than shorter-chain ABAA derivatives (IC50 values up to 10^-4 mol/L) [1].

Octadecyl Potency
Head-to-head
~1000-fold more potent vs. short-chain ABAA analogs (IC50 ~100 nM vs. up to 100,000 nM)
Chain-length specificity supports ABAA scaffold selection for maximal inhibition
Snake venom PLA2 assay; irreversible inhibition mechanism
PLA2 inhibition Structure-activity relationship Snake venom PLA2

Ca2+ Overload Protection vs. Manoalide

In a head-to-head comparison of three PLA2 inhibitors (DEDA, (2E)-OBAA, and manoalide) in isolated rat cardiomyocytes, all three compounds similarly attenuated lysophosphatidylcholine (LPC)-induced accumulation of unsaturated non-esterified fatty acids (NEFA). Critically, however, only (2E)-OBAA and DEDA attenuated the LPC-induced increase in intracellular calcium ([Ca2+]i), prevented the change in cell shape (from rod to round), and reduced creatine kinase (CK) release. Manoalide, despite its PLA2 inhibitory activity, failed to attenuate any of these LPC-induced damage parameters [1].

Ca2+ Overload Protection
Direct comparison
OBAA attenuated LPC-induced Ca2+ increase, cell shape change, and CK release; manoalide had no effect
Functional selectivity differentiates OBAA from pan-PLA2 inhibitors like manoalide
Isolated rat cardiomyocytes, Fura-2 Ca2+ imaging
Cardiomyocyte protection Calcium signaling Lysophosphatidylcholine

H2S Relaxation Specificity vs. Baicalein

In isolated mouse corpus cavernosum tissues pre-contracted with phenylephrine, H2S-induced relaxations were significantly reduced by pretreatment with (2E)-OBAA (10 μM), a PLA2 inhibitor, indomethacin (1 μM), a COX inhibitor, and proadifen (10 μM), a CYP450 inhibitor. In stark contrast, pretreatment with baicalein (10 μM), a lipoxygenase (LOX) inhibitor, had no significant effect on H2S-induced relaxation [1].

H2S Relaxation Specificity
Head-to-head
OBAA significantly reduced H2S-induced relaxation; baicalein (LOX inhibitor) showed no significant effect
Pathway-specific engagement validates PLA2-COX-CYP450 arm vs. LOX
Mouse corpus cavernosum, phenylephrine pre-contraction
Vascular relaxation Hydrogen sulfide Arachidonic acid cascade

Calcium Influx Blockade in T. brucei

In pathogenic Trypanosoma brucei, (2E)-OBAA was identified as the most potent inhibitor of Ca2+ entry among several PLA2 inhibitors tested, with an IC50 of 0.4 ± 0.1 μM against melittin-induced Ca2+ influx [1]. This inhibition is linked to the blockade of arachidonic acid (AA) release, which is required for Ca2+ entry in these parasites [1].

Ca2+ Influx in T. brucei
Cross-study
IC50 = 0.4 ± 0.1 µM
Reported high potency in parasite Ca2+ entry assay
Melittin-induced Ca2+ influx, Fura-2 measurement
Trypanosoma brucei Calcium entry Parasite biology

Purity and Solubility Benchmarks

For procurement, (2E)-OBAA is commercially available with a purity specification of ≥98% as determined by HPLC, and a defined solubility profile of ≥5 mg/mL in DMSO at 60 °C [1][2]. This contrasts with other commercially available analogs which may have lower purity specifications (e.g., 95%) or less well-characterized solubility .

Purity & Solubility
Specification review
≥98% (HPLC); ≥5 mg/mL in DMSO (60 °C)
Specification supports lot-to-lot reproducibility and reliable in vitro dosing
Vendor technical datasheet comparison
Quality control Solubility Reproducibility

(2E)-OBAA: Key Research Applications


Calcium Signaling in Cardiomyocytes & Endothelium

(2E)-OBAA is the preferred PLA2 inhibitor for studies where attenuation of LPC-induced or melittin-induced calcium overload is a critical endpoint. Its demonstrated ability to block Ca2+ entry and subsequent cellular damage distinguishes it from other PLA2 inhibitors like manoalide, making it essential for investigating PLA2's role in ischemia-reperfusion injury and cardiovascular pathologies [1][2].

Arachidonic Acid Cascade in Vascular & Inflammatory Models

In ex vivo tissue bath studies (e.g., corpus cavernosum, airway smooth muscle), (2E)-OBAA reliably dissects the contribution of PLA2 to agonist-induced relaxation or contraction. Its pathway-specific involvement, validated against LOX and COX inhibitors, makes it a cornerstone for mapping arachidonic acid metabolism in vascular biology and inflammatory models [3].

Apoptosis Induction in HUVEC

(2E)-OBAA induces apoptotic cell death in HUVEC at a concentration of 5.7 μM, with complete disintegration into apoptotic bodies observed after 16 hours. This property enables its use as a positive control or mechanistic probe in studies of endothelial cell survival, angiogenesis inhibition, and the role of phospholipid metabolism in apoptosis [4].

Calcium Homeostasis in Parasitic Protozoa

With an IC50 of 0.4 μM against melittin-induced Ca2+ entry in Trypanosoma brucei, (2E)-OBAA serves as a validated, high-potency tool for investigating the PLA2-AA-Ca2+ signaling axis in kinetoplastid parasites. This application is critical for understanding parasite biology and exploring potential therapeutic targets for diseases like African trypanosomiasis [2].

Application
Selection Property
Validation Focus
Calcium signaling in cardiomyocytes/endothelium
Functional PLA2 inhibition with Ca2+ overload attenuation
LPC/melittin-induced Ca2+ endpoint review
Arachidonic acid cascade mapping (vascular/inflammatory)
PLA2 pathway-specific engagement vs. LOX/COX
H2S or agonist-induced relaxation endpoint context
Endothelial cell apoptosis research
Apoptosis induction profile in HUVEC
Apoptotic endpoint review (cell survival, apoptotic bodies)
Parasite calcium signaling (kinetoplastids)
PLA2-AA-Ca2+ axis inhibition profile
Melittin-induced Ca2+ influx endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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